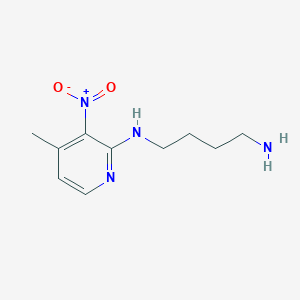
N'-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine is a chemical compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group attached to a pyridine ring, along with a butane-1,4-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine typically involves the nitration of 4-methylpyridine to form 4-methyl-3-nitropyridine . This intermediate is then subjected to a series of reactions to introduce the butane-1,4-diamine moiety. The reaction conditions often involve the use of organic solvents and specific reagents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted pyridines and diamines, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The nitro group and the diamine moiety play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine include:
4-methyl-3-nitropyridine: A precursor in the synthesis of the target compound.
N-(4-methyl-3-nitropyridin-2-yl)acetamide: Another derivative with similar structural features.
3-nitropyridine: A related compound with different substitution patterns.
Uniqueness
The uniqueness of N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N4O2 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
N'-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine |
InChI |
InChI=1S/C10H16N4O2/c1-8-4-7-13-10(9(8)14(15)16)12-6-3-2-5-11/h4,7H,2-3,5-6,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
FRKOBDFGBQGALQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)NCCCCN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873691.png)
![3-(Chloromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13873695.png)


![4-(cyclopropylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13873705.png)
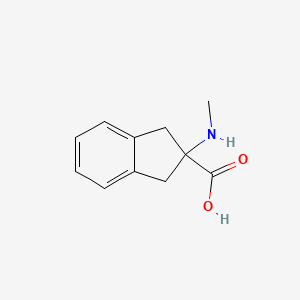
![2-[(1-Phenylethylamino)methyl]aniline](/img/structure/B13873716.png)
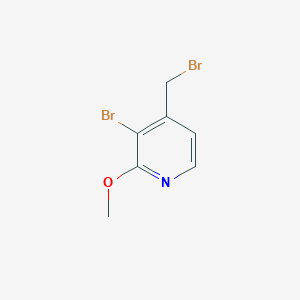
![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
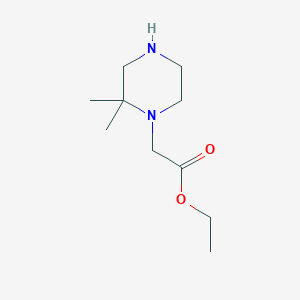
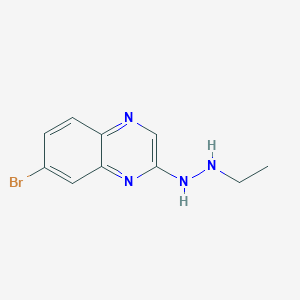
![4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one](/img/structure/B13873751.png)

![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)
